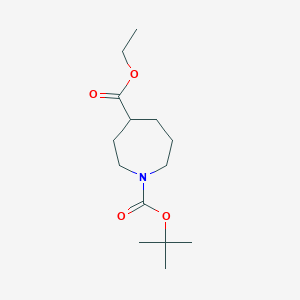

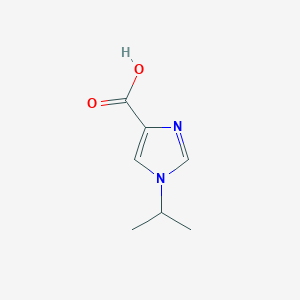

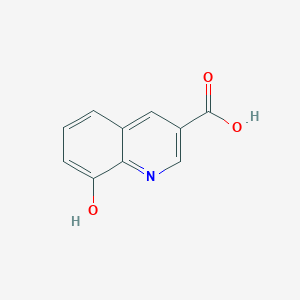

1-isopropyl-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

Catalytic Enantioselective Synthesis of α-Amino Acid Derivatives

The study of 1H-Imidazol-4(5H)-ones has revealed their potential as novel nucleophilic α-amino acid equivalents in asymmetric synthesis. These compounds facilitate the construction of tetrasubstituted stereogenic centers and provide direct access to N-substituted α-amino acid derivatives, including alkyl, allyl, and aryl groups. This advancement in synthetic chemistry could have significant implications for the development of new pharmaceuticals and complex organic molecules .

Synthesis of 1,4-Diaryl-1H-imidazoles

A new method for synthesizing 1,4-diaryl-1H-imidazoles has been developed, overcoming previous challenges associated with producing these compounds under ambient conditions. The process involves a tandem insertion-cyclization reaction of isocyanides, facilitated by NHC-copper catalysis and base-promoted cycloaddition. The reaction mechanism, supported by both experimental data and density functional theory calculations, indicates the formation of an N-arylformimidate intermediate, followed by a cycloaddition with benzyl isocyanide derivatives. This innovative approach could streamline the production of 1,4-diaryl-1H-imidazoles, which are valuable in various chemical applications .

Functionalization Reactions of 1H-Pyrazole-3-Carboxylic Acid Derivatives

Research into the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine has led to the synthesis of 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative. The reactions yielded these products in good percentages and their structures were confirmed spectroscopically. Theoretical studies provided insights into the reaction mechanism, which is valuable for understanding the behavior of these compounds in various chemical contexts .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-isopropyl-1H-imidazole-4-carboxylic acid, they do provide insights into the structural characteristics of related imidazole derivatives. The studies demonstrate the versatility of imidazole rings in synthesizing complex organic compounds and the importance of understanding their structural properties for chemical synthesis .

Chemical Reactions Analysis

The papers highlight the reactivity of imidazole derivatives in various chemical reactions. For instance, the use of 1H-Imidazol-4(5H)-ones in asymmetric synthesis shows the potential for creating complex molecules with multiple stereogenic centers . The synthesis of 1,4-diaryl-1H-imidazoles through a tandem reaction process showcases the reactivity of isocyanides and the role of catalysis in facilitating these reactions . The functionalization of 1H-pyrazole-3-carboxylic acid derivatives further illustrates the diverse reactivity of imidazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid are not directly discussed in the provided papers. However, the studies do suggest that imidazole derivatives have unique reactivity profiles that can be harnessed for the synthesis of a wide range of chemical products. Understanding these properties is crucial for the development of new synthetic methods and the production of compounds with desired characteristics .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Production

1-Isopropyl-1H-imidazole-4-carboxylic acid is used in the synthesis of various chemical compounds. For instance, it is a key building block in the synthesis of NS5A inhibitors, including daclatasvir, a prominent example. A study by Carneiro et al. (2015) demonstrates the use of 1H-4-aryl imidazoles in high-temperature/high-pressure continuous flow synthesis, highlighting its importance in chemical production processes (Carneiro et al., 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of imidazole-4-carboxylic acid have been studied for their biological activities. Yanagisawa et al. (1996) explored a series of imidazole-5-carboxylic acids with various substituents for their angiotensin II receptor antagonistic activities (Yanagisawa et al., 1996).

Crystallography and Structural Analysis

Imidazole derivatives also play a significant role in crystallography and structural analysis. Wu et al. (2005) analyzed the structure of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, providing insights into molecular interactions and network formation (Wu et al., 2005).

Coordination Chemistry

1-Isopropyl-1H-imidazole-4-carboxylic acid is involved in the synthesis of coordination compounds. For example, Drabina et al. (2012) studied the structures of cobalt(II) and copper(II) complexes derived from imidazole-based carboxylic acids, demonstrating their application in coordination chemistry and material science (Drabina et al., 2012).

Material Science and Luminescence

In material science, particularly in the context of luminescent properties, Ding et al. (2017) investigated lanthanide-cadmium heterometal-organic frameworks with 1H-imidazole-4,5-dicarboxylic acid, showcasing its role in developing luminescent sensors (Ding et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Isopropyl-1H-imidazole-4-carboxylic acid (IICA) has been identified as a potential inhibitor of the enzyme protein kinase CK2 . Protein kinase CK2 plays a crucial role in cellular processes and diseases such as cancer .

Mode of Action

Imidazole derivatives, to which iica belongs, are known for their broad range of chemical and biological properties . They can show both acidic and basic properties due to the presence of two nitrogen atoms in the imidazole ring . This amphoteric nature makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks , which could be a key factor in its interaction with protein kinase CK2.

Biochemical Pathways

Protein kinase CK2 is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription, among others .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability and distribution.

Result of Action

The molecular and cellular effects of IICA’s action are likely to be linked to its inhibitory effect on protein kinase CK2. By inhibiting this enzyme, IICA could potentially disrupt the normal functioning of cellular processes regulated by CK2, leading to altered cell behavior. This could have therapeutic implications, particularly in diseases such as cancer where CK2 is often overexpressed .

Action Environment

The action, efficacy, and stability of IICA could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the imidazole ring, potentially influencing its interaction with protein kinase CK2 . Additionally, factors such as temperature and the presence of other molecules could also impact the action of IICA.

Propiedades

IUPAC Name |

1-propan-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-3-6(7(10)11)8-4-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCGFENUIALWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654002 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

917364-12-6 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)